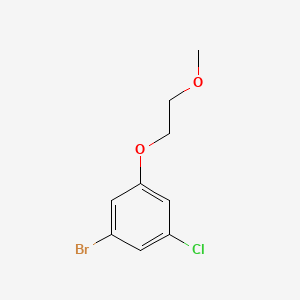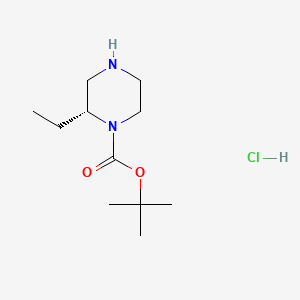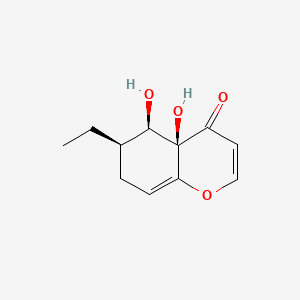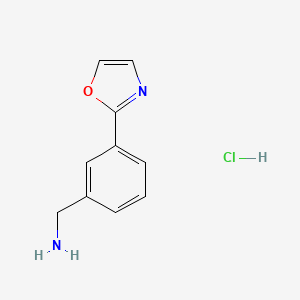![molecular formula C30H35IN2O4 B596072 (R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene CAS No. 1226896-38-3](/img/structure/B596072.png)
(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene” is a chiral catalyst that has been intensively applied in asymmetric reactions with high atom economy . It is also known as "(R,R)-2-Iodo-1,3-bis[1-(2,4,6-trimethylphenylcarbamoyl)ethoxy]benzene" .
Molecular Structure Analysis
The molecular formula of “(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene” is C30H35IN2O4 . The exact structure can be found in chemical databases or literature .
Chemical Reactions Analysis
“(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene” is known to be used as a chiral catalyst in asymmetric reactions . The specific reactions it catalyzes would depend on the reaction conditions and the other reactants present.
Physical And Chemical Properties Analysis
“(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene” is a solid at 20°C . It has a molecular weight of 614.52 . It should be stored at 0-10°C and under inert gas . It is sensitive to light, air, and heat .
Scientific Research Applications
The crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene demonstrate features like hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, which are significant for understanding molecular interactions in related compounds (Stein, Hoffmann, & Fröba, 2015).
The synthesis and crystal structures of palladium(II) and platinum(II) complexes of the chiral tridentate ligand (1R,1‘R)-1,3-bis[1-(diphenylphosphino)ethyl]benzene have been studied, demonstrating its use in asymmetric Aldol reactions, an essential aspect of organic synthesis (Longmire, Zhang, & Shang, 1998).
N-Heterocyclic dicarbene iridium(III) pincer complexes featuring mixed NHC/Abnormal NHC ligands have applications in the transfer dehydrogenation of cyclooctane, showing potential in catalysis and organic transformations (Zuo & Braunstein, 2012).
1,2-Bis(trimethylsilyl)benzenes, derived from similar molecular structures, are key materials in synthesizing benzyne precursors and Lewis acid catalysts, indicating broad applications in organic synthesis and catalysis (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
The photocatalytic synthesis of difluoroacetoxy-containing sulfoximines from [bis(difluoroacetoxy)iodo]benzene and NH-sulfoximines highlights applications in the field of photocatalysis, providing insights into novel reaction pathways and mechanisms (Wang, Tu, Ma, Tarint, & Bolm, 2021).
The synthesis and crystal structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene show the formation of 2-D and 3-D structures through hydrogen bonding, relevant to the design and understanding of molecular architecture (Sun, Dong, Guo, & Yin, 2010).
Studies on synthetic ionophores with amide–ether–amine-containing macrocycles have applications in selective metal cation transport and binding, crucial for understanding ion transport mechanisms and designing selective sensors (Kumar, Singh, & Singh, 1992).
properties
IUPAC Name |
(2R)-2-[2-iodo-3-[(2R)-1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35IN2O4/c1-16-12-18(3)27(19(4)13-16)32-29(34)22(7)36-24-10-9-11-25(26(24)31)37-23(8)30(35)33-28-20(5)14-17(2)15-21(28)6/h9-15,22-23H,1-8H3,(H,32,34)(H,33,35)/t22-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOKSLMZXDIXPR-DHIUTWEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=C(C(=CC=C2)OC(C)C(=O)NC3=C(C=C(C=C3C)C)C)I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)[C@@H](C)OC2=C(C(=CC=C2)O[C@H](C)C(=O)NC3=C(C=C(C=C3C)C)C)I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35IN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673050 |
Source


|
| Record name | (2R,2'R)-2,2'-[(2-Iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)propanamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226896-38-3 |
Source


|
| Record name | (2R,2'R)-2,2'-[(2-Iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)propanamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)





![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)
![2-Chlorobenzo[d]thiazole-4-carboxylic acid](/img/structure/B596004.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)


